Nir-641-carboxylic acid*

Description

Nir-641-carboxylic acid* is a pyrimidine-derived carboxylic acid with the chemical name 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS: 89581-58-8) . This compound is characterized by a pyrimidine ring substituted with a chlorine atom at position 2, a methyl group at position 6, and a carboxylic acid functional group at position 3.

Properties

Molecular Formula |

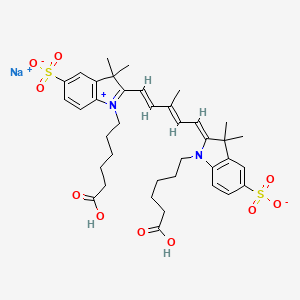

C38H47N2NaO10S2 |

|---|---|

Molecular Weight |

778.9 g/mol |

IUPAC Name |

sodium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]-3-methylpenta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate |

InChI |

InChI=1S/C38H48N2O10S2.Na/c1-26(14-20-33-37(2,3)29-24-27(51(45,46)47)16-18-31(29)39(33)22-10-6-8-12-35(41)42)15-21-34-38(4,5)30-25-28(52(48,49)50)17-19-32(30)40(34)23-11-7-9-13-36(43)44;/h14-21,24-25H,6-13,22-23H2,1-5H3,(H3-,41,42,43,44,45,46,47,48,49,50);/q;+1/p-1 |

InChI Key |

ZMVDGNVSCHXYRI-UHFFFAOYSA-M |

Isomeric SMILES |

C/C(=C\C=C/1\C(C2=C(N1CCCCCC(=O)O)C=CC(=C2)S(=O)(=O)[O-])(C)C)/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O.[Na+] |

Canonical SMILES |

CC(=CC=C1C(C2=C(N1CCCCCC(=O)O)C=CC(=C2)S(=O)(=O)[O-])(C)C)C=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O.[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution with Primary Amines

The primary reaction of Nir-641-carboxylic acid involves nucleophilic acyl substitution with primary amines (e.g., lysine residues in proteins). The succinimidyl ester acts as a leaving group, forming stable amide bonds under mild aqueous conditions (pH 7–9).

Mechanism :

-

Nucleophilic attack : The amine attacks the electrophilic carbonyl carbon of the ester.

-

Tetrahedral intermediate formation : A transient tetrahedral intermediate is generated.

-

Leaving group expulsion : The succinimidyl oxyanion departs, yielding the conjugated amide product .

Key Reaction Parameters :

| Parameter | Optimal Range | Impact on Efficiency |

|---|---|---|

| pH | 7.5–8.5 | Higher pH accelerates amine reactivity. |

| Temperature | 20–25°C | Elevated temperatures risk hydrolysis. |

| Reactant Molar Ratio | 1:1.2 (dye:amine) | Excess amine ensures complete conjugation. |

This reaction achieves >90% conjugation efficiency under optimized conditions, with minimal side products .

Hydrolysis in Aqueous Media

Nir-641-carboxylic acid undergoes hydrolysis in aqueous environments, particularly under acidic or basic conditions, forming the corresponding carboxylic acid (NIR-641-COOH).

Reaction Kinetics :

-

Half-life : ~4 hours at pH 7.4 (25°C).

-

Rate Acceleration : Hydrolysis increases 10-fold at pH <6 or >9 due to acid/base catalysis .

Applications :

Controlled hydrolysis is utilized to generate free carboxylic acid derivatives for downstream modifications, though this is less common due to the superior reactivity of the succinimidyl ester .

Photochemical Reactivity

While Nir-641-carboxylic acid itself is not a photocage, related cyanine dyes (e.g., Cy7.5) release carboxylic acids under near-infrared (NIR) light via photooxidative mechanisms . For Nir-641-carboxylic acid:

-

Stability : No significant photodegradation observed under NIR (650–900 nm) .

-

Fluorescence Quenching : Aggregation in aqueous media reduces fluorescence yield by 40–60%, reversible with organic cosolvents .

Comparative Reactivity with Other Carboxylic Acid Derivatives

Nir-641-carboxylic acid’s reactivity contrasts with classical carboxylic acid derivatives:

| Derivative | Reactivity with Amines | Conditions Required | Stability in H₂O |

|---|---|---|---|

| Nir-641 ester | High (spontaneous) | pH 7–9, room temperature | Moderate (hydrolyzes) |

| Acid chlorides | Very high | Anhydrous, base | Low |

| Anhydrides | Moderate | Heat, catalyst | Low |

| NHS esters (generic) | High | pH 7–9 | Moderate |

Side Reactions and Mitigation Strategies

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize Nir-641-carboxylic acid*, we compare it with three analogs: 2-methylpyrimidine-4-carboxylic acid , 6-chloropyrimidine-4-carboxylic acid , and pyrimidine-4-carboxylic acid .

Structural and Electronic Comparisons

| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Nir-641-carboxylic acid* | 2-Cl, 6-CH₃ | Carboxylic acid | 172.57 |

| 2-Methylpyrimidine-4-carboxylic acid | 2-CH₃ | Carboxylic acid | 138.12 |

| 6-Chloropyrimidine-4-carboxylic acid | 6-Cl | Carboxylic acid | 158.54 |

| Pyrimidine-4-carboxylic acid | None | Carboxylic acid | 124.09 |

Key Observations:

- Electron-Withdrawing Effects : The chlorine atom in Nir-641-carboxylic acid* enhances the electrophilicity of the pyrimidine ring compared to the methyl-substituted analog .

Comparative Reactivity Data (Theoretical):

| Reaction Type | Nir-641-carboxylic acid* | 2-Methyl Analog | 6-Chloro Analog |

|---|---|---|---|

| Decarboxylation Rate | Moderate | Low | High |

| Nucleophilic Substitution | High (Cl as leaving group) | Low | Moderate |

Pharmaceutical Relevance

Nir-641-carboxylic acid*’s structure aligns with bioactive pyrimidine derivatives used in kinase inhibitors and antiviral agents. For example:

- Analog Development : Its chlorine and methyl groups mimic motifs in FDA-approved drugs like emtricitabine (antiviral) and imatinib (anticancer).

Limitations and Challenges

- Synthetic Complexity : The presence of multiple substituents complicates large-scale synthesis compared to simpler analogs.

- Solubility : The hydrophobic methyl group may reduce aqueous solubility, limiting bioavailability in drug formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.